tert-Butyl 3-bromo-1H-indazole-1-carboxylate chemical properties
tert-Butyl 3-bromo-1H-indazole-1-carboxylate chemical properties
An In-depth Technical Guide to tert-Butyl 3-bromo-1H-indazole-1-carboxylate: A Strategic Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on tert-butyl 3-bromo-1H-indazole-1-carboxylate, a highly versatile and strategically important derivative. The presence of a bromine atom at the C3 position serves as a versatile synthetic handle for elaboration, while the tert-butoxycarbonyl (Boc) protecting group at the N1 position allows for precise, regioselective functionalization and enhances solubility in organic solvents.[4][5] This combination makes it an invaluable precursor for constructing complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.[3][6][7]
Core Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the effective use of any chemical intermediate. The properties of tert-butyl 3-bromo-1H-indazole-1-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1257296-40-4 | [8][9] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [8] |
| Molecular Weight | 297.15 g/mol | [8][10] |
| Appearance | White to off-white solid | General Supplier Data |
| Melting Point | Data not consistently available; a related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, has a reported melting point of 116 °C (389 K).[4][11] | [4][11] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, and Dimethylformamide (DMF). | General Lab Experience |
| ¹H NMR | Characteristic peaks include a singlet for the Boc group's 9 protons around δ 1.7 ppm and aromatic proton signals in the δ 7.3-8.2 ppm range.[12][13] | [12][13] |
| ¹³C NMR | Key signals appear for the Boc group's quaternary carbon (≈ δ 82 ppm) and methyl carbons (≈ δ 28 ppm), and the carbamate carbonyl (≈ δ 162 ppm).[12] | [12] |
| IR (neat) | Expected to show a strong C=O stretching vibration for the carbamate functional group around 1710-1730 cm⁻¹.[12] | [12] |
Synthesis Protocol: Regioselective N-Protection and C3-Bromination
The synthesis of the title compound is typically achieved through a two-step process starting from 3-bromo-1H-indazole. The critical first step is the protection of the N1 nitrogen with a Boc group, which serves two primary functions: it prevents unwanted side reactions at the acidic N-H proton and enhances the substrate's solubility for subsequent transformations.
Step-by-Step Methodology: Boc Protection
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Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-bromo-1H-indazole (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Base Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.05-0.1 eq.) as a catalyst, followed by a non-nucleophilic base like Triethylamine (TEA) (1.2-1.5 eq.).
-
Boc Anhydride Addition: Cool the mixture to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) portion-wise or as a solution in the reaction solvent.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. The causality here is that DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for efficient reaction with the indazole nitrogen.
-
Monitoring & Workup: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Upon completion, dilute the mixture with DCM and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield tert-butyl 3-bromo-1H-indazole-1-carboxylate.[4][5]
Synthesis Workflow Diagram
Caption: Workflow for the Boc-protection of 3-bromo-1H-indazole.
Chemical Reactivity: Gateway to Molecular Diversity
The synthetic utility of tert-butyl 3-bromo-1H-indazole-1-carboxylate lies in the reactivity of the C3-bromo substituent. This position is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.[7]
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for installing aryl, heteroaryl, or vinyl groups at the C3 position. This is particularly relevant for synthesizing kinase inhibitors, where a specific aromatic moiety is often required for binding to the ATP pocket's hinge region.[7][14]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add tert-butyl 3-bromo-1H-indazole-1-carboxylate (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).[15][16] The system must be self-validating; the exclusion of oxygen and moisture is critical to prevent catalyst degradation and ensure reproducible yields.
-
Reagent Addition: Add a base, typically an aqueous solution of Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.).[15] The choice of base is causal; it is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
Solvent System: Add a degassed solvent system, commonly a mixture such as 1,4-Dioxane/Water or Dimethoxyethane (DME)/Water.[15][16]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C (or utilize microwave irradiation for accelerated reaction times) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[15]
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel column chromatography to obtain the 3-aryl-1H-indazole product.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the direct formation of a C-N bond, introducing primary or secondary amines at the C3 position. This is crucial for creating molecules with specific hydrogen bonding capabilities, often enhancing target affinity and selectivity.[7]
-
Inert Atmosphere: In a glovebox or under a strict inert atmosphere, combine tert-butyl 3-bromo-1H-indazole-1-carboxylate (1.0 eq.), the desired amine (1.1-1.3 eq.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄) or BINAP, 2-4 mol%), and a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) (1.2-1.5 eq.).[17] The causality for using bulky, electron-rich phosphine ligands is their ability to facilitate the rate-limiting reductive elimination step of the catalytic cycle.[18]
-
Solvent: Add anhydrous, degassed toluene or dioxane. The protocol's integrity depends on the scrupulous exclusion of water, which can hydrolyze the base and poison the catalyst.
-
Reaction Execution: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography to yield the 3-amino-1H-indazole derivative.
Caption: Workflow for the Buchwald-Hartwig C-N cross-coupling.
Conclusion and Future Outlook
tert-Butyl 3-bromo-1H-indazole-1-carboxylate is more than a mere chemical intermediate; it is a strategic tool for navigating complex synthetic challenges in drug discovery. Its well-defined reactivity, enabled by the interplay between the C3-bromo handle and the N1-Boc protecting group, provides a reliable and versatile platform for library synthesis and lead optimization. The ability to readily engage in robust C-C and C-N bond-forming reactions allows researchers to systematically explore structure-activity relationships and access novel chemical space. As the demand for highly specific and potent therapeutic agents continues to grow, the importance of such well-designed, multifunctional building blocks will undoubtedly increase, solidifying the role of tert-butyl 3-bromo-1H-indazole-1-carboxylate in the modern medicinal chemist's arsenal.[3][6]
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